molecular formula C10H6F4O3 B14859496 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid

3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B14859496
M. Wt: 250.15 g/mol
InChI Key: RVZNXJFJLLKTIY-UHFFFAOYSA-N
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Description

3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the phenyl ring or the prop-2-enoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups enhance the compound’s lipophilicity and binding affinity to target proteins, influencing their activity and function. This can lead to modulation of enzymatic activity, inhibition of specific pathways, or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid is unique due to the presence of both fluoro and trifluoromethoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-[2-fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-8-3-2-7(17-10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZNXJFJLLKTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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